molecular formula C20H19N3O5 B407028 8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B407028
M. Wt: 381.4g/mol
InChI Key: GPVNEYGIFCJEQU-UHFFFAOYSA-N
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Description

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, ethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. The key steps in the synthesis may involve nitration, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-nitro-4-{3-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • 8-ethoxy-6-nitro-4-{4-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • 8-ethoxy-6-nitro-4-{3-methylphenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Uniqueness

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4g/mol

IUPAC Name

8-ethoxy-6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H19N3O5/c1-2-28-14-10-17-15-7-4-8-16(15)19(21-20(17)18(11-14)23(26)27)12-5-3-6-13(9-12)22(24)25/h3-7,9-11,15-16,19,21H,2,8H2,1H3

InChI Key

GPVNEYGIFCJEQU-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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